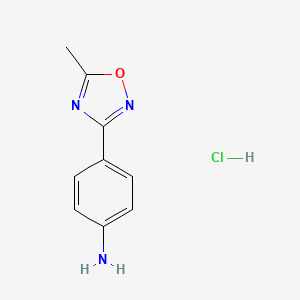
2-Bromo-5-(difluoromethyl)pyridin-3-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Bromo-5-(difluoromethyl)pyridin-3-amine is an organic compound with the molecular formula C6H5BrF2N2 and a molecular weight of 223.02 g/mol . This compound is a derivative of pyridine, a basic heterocyclic organic compound, and contains bromine, fluorine, and an amine group. It is used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(difluoromethyl)pyridin-3-amine can be achieved through several methods. One common method involves the palladium-catalyzed Suzuki cross-coupling reaction. This reaction typically uses 5-bromo-2-methylpyridin-3-amine as a starting material, which is then reacted with difluoromethylating agents under specific conditions . The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction is carried out at elevated temperatures, usually around 80-100°C, for several hours to achieve the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and minimize by-products. Industrial methods may also incorporate continuous flow reactors to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2-Bromo-5-(difluoromethyl)pyridin-3-amine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Oxidation and Reduction Reactions: The amine group can undergo oxidation to form nitro derivatives or reduction to form primary amines.
Common Reagents and Conditions
Palladium Catalysts: Used in cross-coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Dimethylformamide (DMF), tetrahydrofuran (THF), and ethanol.
Oxidizing Agents: Hydrogen peroxide or potassium permanganate.
Reducing Agents: Sodium borohydride or lithium aluminum hydride.
Major Products Formed
Substituted Pyridines: Formed through substitution reactions.
Biphenyl Derivatives: Formed through Suzuki-Miyaura cross-coupling reactions.
Amines and Nitro Compounds: Formed through reduction and oxidation reactions, respectively.
科学的研究の応用
2-Bromo-5-(difluoromethyl)pyridin-3-amine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Medicine: Explored as a precursor in the development of new drugs and therapeutic agents.
Industry: Utilized in the production of agrochemicals, dyes, and specialty chemicals.
作用機序
The mechanism of action of 2-Bromo-5-(difluoromethyl)pyridin-3-amine depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the difluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, contributing to its biological activity .
類似化合物との比較
Similar Compounds
2-Bromo-5-(trifluoromethyl)pyridine: Similar structure but with a trifluoromethyl group instead of a difluoromethyl group.
2-Bromo-3-methoxy-5-(trifluoromethyl)pyridine: Contains a methoxy group in addition to the trifluoromethyl group.
2-Amino-3-bromo-5-fluoropyridine: Contains a fluorine atom instead of the difluoromethyl group.
Uniqueness
2-Bromo-5-(difluoromethyl)pyridin-3-amine is unique due to the presence of both bromine and difluoromethyl groups, which can impart distinct chemical and biological properties. The difluoromethyl group can enhance the compound’s stability and lipophilicity, making it a valuable intermediate in the synthesis of pharmaceuticals and other bioactive molecules .
特性
IUPAC Name |
2-bromo-5-(difluoromethyl)pyridin-3-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2/c7-5-4(10)1-3(2-11-5)6(8)9/h1-2,6H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCUMQZKMGJCKHK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1N)Br)C(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.02 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-cyclohexylcyclohexanamine;(7R)-7-[(2-methylpropan-2-yl)oxycarbonylamino]non-8-enoic acid](/img/structure/B8112472.png)





![Ethyl2-(8-bromo-6-(trifluoromethyl)-[1,2,4]triazolo[1,5-A]pyridin-2-YL)acetate](/img/structure/B8112533.png)
![4-Iodofuro[2,3-c]pyridin-7-amine](/img/structure/B8112536.png)



![2-(4-Chlorobenzyl)-6-nitro-1H-benzo[d]imidazole](/img/structure/B8112559.png)
![Tert-butyl 4-oxa-7-azaspiro[2.5]octane-7-carboxylate](/img/structure/B8112571.png)

